molecular formula C9H5F2NO2 B1343698 4,5-Difluoro-1H-indole-2-carboxylic acid CAS No. 884494-61-5

4,5-Difluoro-1H-indole-2-carboxylic acid

Cat. No. B1343698
M. Wt: 197.14 g/mol
InChI Key: VPFXCRBXBVXTFK-UHFFFAOYSA-N
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Description

4,5-Difluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5F2NO2 . It has a molecular weight of 197.14 .


Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-1H-indole-2-carboxylic acid consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains two fluorine atoms and a carboxylic acid group .


Physical And Chemical Properties Analysis

4,5-Difluoro-1H-indole-2-carboxylic acid has a predicted boiling point of 427.4±40.0 °C and a predicted density of 1.605±0.06 g/cm3 . Its pKa is predicted to be 4.15±0.30 .

Scientific Research Applications

Synthesis and Molecular Docking Studies

4,5-Difluoro-1H-indole-2-carboxylic acid has been utilized in the synthesis of various compounds. For instance, it has been used in the synthesis of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids. These compounds have undergone molecular docking studies to predict binding interactions with target proteins like EGFR (Reddy et al., 2022).

Synthesis of Difluoronaphthoic Acids

In the context of synthesizing fluorinated versions of naphthoic acids, 4,5-Difluoro-1H-indole-2-carboxylic acid has been a crucial component. This synthesis is significant for creating several mono- and difluorinated naphthoic acids (Tagat et al., 2002).

Electrochemical Applications

The study of the electro-polymerization of indole-5 carboxylic acid and its derivatives, including 4,5-Difluoro-1H-indole-2-carboxylic acid, has led to the characterization of various products formed during this process. This research is vital in understanding the electrodeposition and morphology of polyindoles, which have potential applications in supercapacitors (Mackintosh et al., 1994).

Biological Activity Studies

4,5-Difluoro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Raju et al., 2015).

Corrosion Inhibition Research

In the field of materials science, indole-5-carboxylic acid, a related compound, has been studied for its inhibitive action towards the corrosion of mild steel in acidic solutions. Understanding the behavior of such compounds, including 4,5-Difluoro-1H-indole-2-carboxylic acid, can lead to developments in corrosion resistance technologies (Quartarone et al., 2006).

properties

IUPAC Name

4,5-difluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFXCRBXBVXTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646541
Record name 4,5-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-1H-indole-2-carboxylic acid

CAS RN

884494-61-5
Record name 4,5-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-difluoro-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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